molecular formula C7H13NO B2996250 6-Aminospiro[3.3]heptan-2-ol CAS No. 1820979-18-7

6-Aminospiro[3.3]heptan-2-ol

Cat. No.: B2996250
CAS No.: 1820979-18-7
M. Wt: 127.187
InChI Key: JQGJXMXVZNOHOQ-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptan-2-ol is a chemical compound with the molecular formula C7H13NO. It is characterized by a spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an amino group at the 6-position and a hydroxyl group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminospiro[3.3]heptan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Aminospiro[3.3]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

6-Aminospiro[3.3]heptan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects.

Comparison with Similar Compounds

    Spiro[3.3]heptane: Lacks the amino and hydroxyl groups, resulting in different chemical properties and reactivity.

    6-Aminospiro[3.3]heptane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxyspiro[3.3]heptane:

Uniqueness: 6-Aminospiro[3.3]heptan-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound with a wide range of applications in various fields of research and industry.

Properties

IUPAC Name

6-aminospiro[3.3]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-1-7(2-5)3-6(9)4-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJXMXVZNOHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820979-18-7
Record name 6-aminospiro[3.3]heptan-2-ol
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